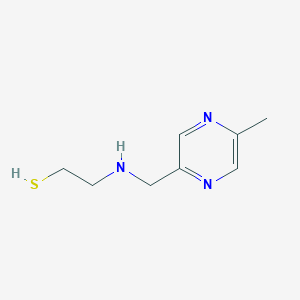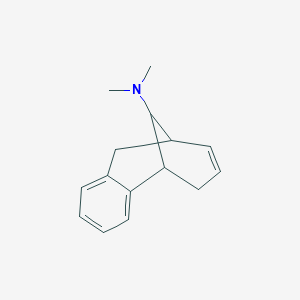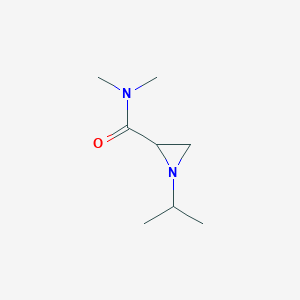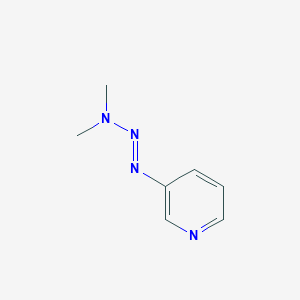
N-METHYL-N-PYRIDIN-3-YLDIAZENYLMETHANAMINE
概要
説明
3,3-Dimethyl-1-(3-pyridyl)triazene is a heterocyclic organic compound that features a triazene group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-pyridyl)triazene typically involves the reaction of 3-aminopyridine with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium intermediate, which subsequently reacts with dimethylamine to form the desired triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium intermediate and using an acidic medium to facilitate the reaction.
Industrial Production Methods
Industrial production of 3,3-Dimethyl-1-(3-pyridyl)triazene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(3-pyridyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the cleavage of the triazene group, yielding amines.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions to achieve substitution.
Major Products
Oxidation: N-oxides of 3,3-Dimethyl-1-(3-pyridyl)triazene.
Reduction: Corresponding amines and other reduced derivatives.
Substitution: Various substituted triazene derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dimethyl-1-(3-pyridyl)triazene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as sensors and catalysts.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(3-pyridyl)triazene involves its interaction with biological molecules through the triazene group. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The molecular targets include enzymes and receptors, where the triazene group can inhibit or modulate their activity. The pathways involved often include the formation of reactive intermediates that can further interact with cellular components.
類似化合物との比較
Similar Compounds
1,3-Diphenyltriazene: Similar structure but with phenyl groups instead of pyridyl.
1-(2-Benzamide)-3-(3-nitrophenyl)triazene: Features benzamide and nitrophenyl groups.
1-(2-Benzamide)-3-(4-nitrophenyl)triazene: Similar to the above but with different substitution pattern.
Uniqueness
3,3-Dimethyl-1-(3-pyridyl)triazene is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where the pyridyl group can enhance interactions with biological targets or materials.
特性
IUPAC Name |
N-methyl-N-(pyridin-3-yldiazenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-11(2)10-9-7-4-3-5-8-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRFBGHJCGDXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031272 | |
| Record name | 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19992-69-9 | |
| Record name | 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridyl)-3,3-dimethyltriazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-(3-pyridyl)triazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,3-Dimethyl-1-triazen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-PYRIDYL)-3,3-DIMETHYLTRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P65MWJ45JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)

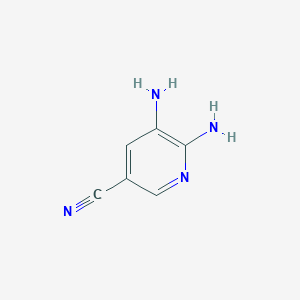
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
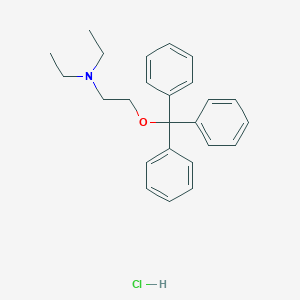
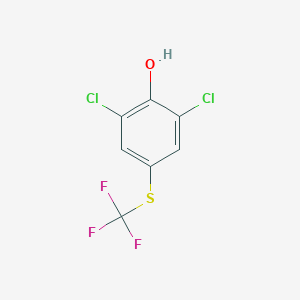
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)




